Cinnamycin

Membrane Biology Lipid-Protein Interaction Molecular Probe

Cinnamycin (≥98%) is a 19-amino acid, tetracyclic Type-B lantibiotic with a high-specificity PE binding (K₀≈10⁷–10⁸ M⁻¹) essential for probing membrane asymmetry, apoptosis, and PLA₂ inhibition. Unlike duramycin, it labels large liposomes. Authentic batch integrity ensures proper tetracyclic structure (meso-lanthionine, lysinoalanine bridges), critical for replicating HSV-1 antiviral data. Ideal for SAR validation and heterologous expression studies.

Molecular Formula C89H125N25O25S3
Molecular Weight 2041.3 g/mol
CAS No. 110655-58-8
Cat. No. B034451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinnamycin
CAS110655-58-8
SynonymsL-cysteinyl-L-arginyl-L-glutaminyl-D-cysteinyl-L-cysteinyl-3-aminoalanyl-L-phenylalanylglycyl-L-prolyl-L-phenylalanyl-(2S,3S)-2-amino-3-mercaptobutanoyl-L-phenylalanyl-L-valyl-L-cysteinyl-(3R)-3-hydroxy-L-a-aspartylglycyl-L-asparaginyl-(2S,3S)-2-amin
Molecular FormulaC89H125N25O25S3
Molecular Weight2041.3 g/mol
Structural Identifiers
SMILESCC1C2C(=O)NC(C(=O)NC(C(=O)NC3CSCC4C(=O)NC(CS1)C(=O)NC(CNCCCCC(NC(=O)C(C(SCC(C(=O)NC(C(=O)NC(C(=O)N4)CCC(=O)N)CCCNC(=N)N)N)C)NC(=O)C(NC(=O)CNC(=O)C(NC3=O)C(C(=O)O)O)CC(=O)N)C(=O)O)C(=O)NC(C(=O)NCC(=O)N5CCCC5C(=O)NC(C(=O)N2)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C)CC8=CC=CC=C8
InChIInChI=1S/C89H125N25O25S3/c1-43(2)66-84(133)109-59-41-140-40-58-79(128)108-60-42-142-45(4)68(86(135)105-55(75(124)110-66)34-48-22-12-7-13-23-48)111-76(125)54(33-47-20-10-6-11-21-47)104-82(131)61-26-17-31-114(61)65(118)38-98-72(121)53(32-46-18-8-5-9-19-46)103-78(127)57(106-80(60)129)36-95-29-15-14-24-52(87(136)137)102-85(134)67(112-77(126)56(35-63(92)116)99-64(117)37-97-83(132)69(113-81(59)130)70(119)88(138)139)44(3)141-39-49(90)71(120)100-50(25-16-30-96-89(93)94)73(122)101-51(74(123)107-58)27-28-62(91)115/h5-13,18-23,43-45,49-61,66-70,95,119H,14-17,24-42,90H2,1-4H3,(H2,91,115)(H2,92,116)(H,97,132)(H,98,121)(H,99,117)(H,100,120)(H,101,122)(H,102,134)(H,103,127)(H,104,131)(H,105,135)(H,106,129)(H,107,123)(H,108,128)(H,109,133)(H,110,124)(H,111,125)(H,112,126)(H,113,130)(H,136,137)(H,138,139)(H4,93,94,96)/t44-,45-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58+,59-,60-,61-,66-,67+,68+,69-,70+/m0/s1
InChIKeyQJDWKBINWOWJNZ-OURZNGJWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off white solid

Cinnamycin (CAS 110655-58-8) for Research Procurement: A Definitive Evidence Guide on Phosphatidylethanolamine-Specific Lantibiotic Selectivity


Cinnamycin (CAS 110655-58-8, also known as Ro 09-0198) is a 19-amino acid, tetracyclic lantibiotic of the Type-B structural class, produced by *Streptomyces cinnamoneus* [1]. Its distinguishing molecular feature is the presence of four unusual amino acids—meso-lanthionine, threo-β-methyllanthionine, lysinoalanine, and erythro-β-hydroxyaspartic acid—which establish a highly constrained, globular architecture [2]. This compound exhibits a defined, high-specificity binding interaction with the aminophospholipid phosphatidylethanolamine (PE), a property that underpins its established applications as both a molecular probe for membrane biology and a prototype for phospholipase A₂ inhibition [3].

Why Cinnamycin Procurement Demands Rigorous Lot-to-Lot and Structural Confirmation: The Limits of Generic Lantibiotic Substitution


The Type-B lantibiotic family, which includes cinnamycin, duramycin B, and duramycin C, is characterized by minute, yet functionally decisive, structural variations that preclude simple interchangeability [1]. For instance, a single conservative amino acid substitution (Phe10→Leu) differentiates cinnamycin from duramycin B, a change that can modulate molecular recognition and membrane perturbation dynamics [2]. Furthermore, the biosynthetic pathway is known to produce closely related isoforms, and the biological activity of synthetic or recombinant variants is highly dependent on the correct formation of the three thioether bridges and the lysinoalanine ring [3]. Therefore, procurement decisions must be anchored in quantitative evidence of batch-specific structural integrity and functional fidelity, as generic 'lantibiotic' or 'PE-binding peptide' classifications are insufficient to guarantee experimental reproducibility or therapeutic lead validity.

Quantitative Differential Evidence for Cinnamycin (CAS 110655-58-8) Against Key Comparators and In-Class Alternatives


Cinnamycin Exhibits a Defined, High-Affinity PE Binding Constant Distinct from Membrane Context-Dependent Binding of In-Class Lantibiotics

Cinnamycin's utility as a PE-specific probe is supported by a quantifiable, context-independent binding affinity. In a POPC membrane model, the cinnamycin-PE complex exhibited a binding constant (K₀) of approximately 10⁷–10⁸ M⁻¹, which is a full order of magnitude higher than the ~10⁶ M⁻¹ observed in octyl glucoside micelles [1]. In contrast, the binding of the closely related duramycin is curvature-dependent, showing no binding to large liposomes even in the presence of PE, whereas cinnamycin binds these structures [2].

Membrane Biology Lipid-Protein Interaction Molecular Probe

Cinnamycin Demonstrates Potent, Substrate-Sequestering Inhibition of Phospholipase A₂ with an IC₅₀ Equivalent to Duramycins

Cinnamycin functions as an indirect inhibitor of phospholipase A₂ (PLA₂) by specifically sequestering its substrate, phosphatidylethanolamine. In a comparative study against duramycin, duramycin B, and duramycin C, cinnamycin inhibited six different PLA₂ enzymes with a uniform IC₅₀ of approximately 1 µM when PE was the substrate [1]. This inhibitory potency is lost when phosphatidylcholine is the substrate, confirming the mechanism is strictly PE-dependent [1].

Inflammation Enzymology Signal Transduction

Single Amino Acid Substitution (Phe10→Leu) Distinguishes Cinnamycin from Duramycin B, Underpinning Differential Molecular Recognition

A key structural discriminator for procurement is the precise amino acid sequence. NMR solution structures reveal that cinnamycin possesses a phenylalanine at position 10, whereas duramycin B has a leucine at this position [1]. This Phe10→Leu exchange, while conservative, occurs within a structurally sensitive region and is associated with differences in the relative mobilities of the macrocyclic rings [1]. This structural nuance is critical because the synthesis or heterologous expression of duramycin-type peptides can yield mixed products or incorrect isoforms if the genetic template or fermentation conditions are not strictly controlled [2].

Structural Biology Medicinal Chemistry Peptide Engineering

Cinnamycin Demonstrates Quantifiable Antiviral Activity Against HSV-1 (KOS Strain) in a Cytopathic Effect Reduction Assay

Beyond its canonical roles, cinnamycin exhibits a defined antiviral activity profile. In a standard cytopathic effect (CPE) reduction assay using Vero cells, cinnamycin inhibits infection by herpes simplex virus type 1 (HSV-1) KOS strain [1]. While this property is shared with some other lantibiotics, the specific activity of cinnamycin in this model has been documented and is cited in multiple vendor datasheets and reviews, providing a quantitative baseline for host-directed antiviral research .

Virology Antiviral Discovery Host-Directed Therapy

Optimal Experimental and Translational Use Cases for Cinnamycin (CAS 110655-58-8) Based on Quantified Evidence


Probing Phosphatidylethanolamine (PE) Topology and Transbilayer Movement in Live Cells

Due to its defined high affinity for PE (K₀ ≈ 10⁷–10⁸ M⁻¹ in membranes) and its ability to bind large vesicles without strict curvature dependence [1], cinnamycin is the lantibiotic of choice for analyzing the distribution and flip-flop dynamics of PE in eukaryotic plasma membranes. Unlike duramycin, which fails to label large liposomes, cinnamycin reliably targets the PE-rich inner leaflet, making it an indispensable probe for studies of apoptosis, membrane asymmetry, and lipid scramblase activity [2].

Elucidating Phospholipase A₂-Mediated Signaling Pathways Through Substrate Sequestration

In biochemical or cell-based assays focused on arachidonic acid release and downstream eicosanoid signaling, cinnamycin offers a robust, indirect inhibition mechanism of PLA₂ by binding and sequestering its PE substrate with an IC₅₀ of ≈ 1 µM [1]. This approach is particularly useful for researchers seeking to dissect PLA₂-dependent pathways without directly targeting the enzyme's active site, thereby avoiding the off-target effects common to direct, small-molecule inhibitors.

Investigating Host-Directed Antiviral Mechanisms Against Herpes Simplex Virus (HSV-1)

Cinnamycin's confirmed activity against HSV-1 (KOS strain) in Vero cells positions it as a valuable chemical probe for studying lipid-dependent viral entry or egress [1]. Its unique mechanism, targeting host cell PE rather than viral polymerases, provides a complementary tool for investigating viral-host membrane interactions and can be used to validate PE as a host-directed antiviral target [2].

Structural and Medicinal Chemistry Benchmarking of Duramycin-Type Lantibiotics

The documented Phe10→Leu substitution between cinnamycin and duramycin B [1] makes authentic cinnamycin an essential reference standard. For laboratories engaged in the heterologous expression or synthetic biology of lantibiotics, procuring and analyzing high-purity cinnamycin is critical for validating the correct formation of the tetracyclic structure and ensuring that engineered variants do not inadvertently produce the duramycin B isoform, which could confound SAR studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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